molecular formula C16H10N4O2 B2390970 Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- CAS No. 325804-83-9

Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-

Cat. No. B2390970
CAS RN: 325804-83-9
M. Wt: 290.282
InChI Key: BZTFBNRGXRCODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-” is a chemical compound that has been used in the synthesis of metal-organic frameworks . It’s also known as a flexible achiral ligand .


Synthesis Analysis

This compound has been synthesized using a novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), to formulate four metal (II)-complexes . The synthesis process involves hydrothermal methods and the structures of the resulting complexes have been characterized by single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using single-crystal X-ray diffraction . The complexes formulated from this compound feature a uninodal 2D layer with a 4 4 - sql topology .


Chemical Reactions Analysis

Upon excitation, this compound undergoes an excited-state intramolecular proton transfer (ESIPT) reaction . This reaction results in a tautomer emission .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its hydrogen bonding structure . The respective absorption chromophores of the HB isomers are significantly different due to different degrees of hydrogen-bond induced π electron delocalization .

Scientific Research Applications

Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- has shown promising results in various scientific research applications. In cancer therapy, Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- has been shown to have antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- is its broad spectrum of activity against cancer cells and microorganisms. Additionally, Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- has been shown to have low toxicity in normal cells, which makes it an attractive candidate for cancer therapy and antimicrobial agents. However, the synthesis of Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- is a complex process that requires expertise in organic chemistry, and the cost of producing Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- can be high. Furthermore, the mechanism of action of Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- is still not fully understood, which makes it difficult to optimize its use in various scientific research applications.

Future Directions

For Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- research include the optimization of the synthesis method, investigation of the mechanism of action, development of Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- analogs, and use of Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- in combination with other drugs.

Synthesis Methods

The synthesis of Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- involves a multi-step process that requires expertise in organic chemistry. The most commonly used method for synthesizing Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of azides with alkynes to form 1,2,3-triazoles. The synthesis of Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- has been optimized with the use of microwave irradiation, which has been shown to increase the yield and reduce the reaction time.

properties

IUPAC Name

3-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O2/c21-16-12(9-11-3-1-2-4-13(11)22-16)15-18-14(19-20-15)10-5-7-17-8-6-10/h1-9H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTFBNRGXRCODL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NN3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.